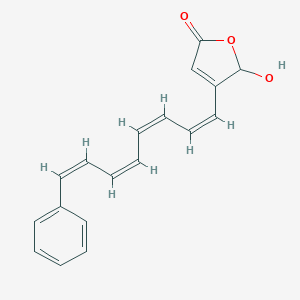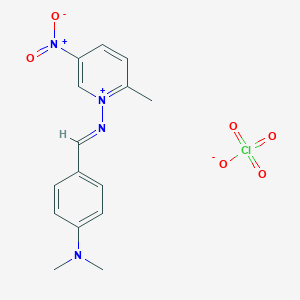
Beticolin 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beticolin 1 is a natural product found in Cercospora beticola with data available.
Applications De Recherche Scientifique
Inhibition of Tumorigenic Cell Proliferation
Beticolin 1 has been studied for its effects on tumorigenic cell proliferation. It has been found to inhibit cell growth dose- and time-dependently at submicromolar levels in ras-transformed adrenocortical cell growth. This inhibition is immediate, independent of cell culture step, and not reversible with a 3-day treatment. The cell growth inhibition was partially reverted by calcium ionophore, suggesting a role of intracellular Ca2+ chelation by this compound in cell growth inhibition. This compound also blocked Ras p21 translocation to the membrane and induced accumulation of Ras in the cytosol as an inactive form (Ding et al., 2001).
Inhibition of Plasma Membrane H+-ATPase
This compound inhibits the ATP hydrolysis activity of purified solubilized plasma membrane H+-ATPase. The inhibition is noncompetitive with respect to ATP and is linked to the lipid environment of the enzyme. This compound's effect on the formation of the H+-ATPase-phosphorylated intermediate has also been studied, revealing that it inhibits its formation when the enzyme is reconstituted into liposomes. This suggests that the plasma membrane H+-ATPase is a direct target for this compound (Simon-Plas et al., 1996).
Scavenging Properties for Reactive Oxygen Species
This compound displays significant anti-radical effects without inhibiting peroxidase activity, showing greater scavenging efficacy compared to vitamin E and tiron. This property of this compound is effective over a larger range of concentrations compared to these other compounds (Rustérucci et al., 1996).
Formation of Ion Channels
This compound has been observed to form voltage-independent, weakly selective ion channels with multiple conductance levels in planar lipid bilayers. These channels are formed at cytotoxic concentrations and their specific conductance and ionic selectivity properties are almost independent of the conductance level. This behavior might be due to a cluster organization of "this compound elementary channels" (Goudet et al., 1999).
Propriétés
Numéro CAS |
142633-47-4 |
|---|---|
Formule moléculaire |
C31H23ClO13 |
Poids moléculaire |
639 g/mol |
Nom IUPAC |
methyl 4-chloro-5,7,12,20,22,25-hexahydroxy-30-methyl-9,18,27-trioxo-14,29-dioxaoctacyclo[15.10.3.01,19.03,16.06,15.08,13.021,26.028,30]triaconta-3(16),4,6(15),7,19,21,23,25-octaene-13-carboxylate |
InChI |
InChI=1S/C31H23ClO13/c1-29-18-13-8(7-30(27(29)45-29)19(24(18)40)21(37)14-9(33)3-4-10(34)15(14)26(30)41)20(32)23(39)16-22(38)17-11(35)5-6-12(36)31(17,28(42)43-2)44-25(13)16/h3-4,12,18,27,33-34,36-39H,5-7H2,1-2H3 |
Clé InChI |
CLUNURVHNUJGKK-UHFFFAOYSA-N |
SMILES |
CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |
SMILES canonique |
CC12C3C4=C(CC5(C1O2)C(=C(C6=C(C=CC(=C6C5=O)O)O)O)C3=O)C(=C(C7=C4OC8(C(CCC(=O)C8=C7O)O)C(=O)OC)O)Cl |
Synonymes |
eticolin 1 beticolin-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)



![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
